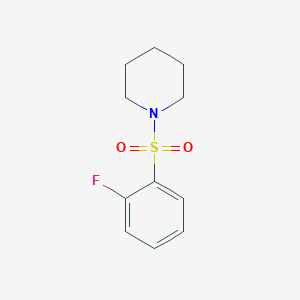

1-(2-Fluorobenzenesulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines, which include 1-(2-Fluorophenyl)sulfonylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

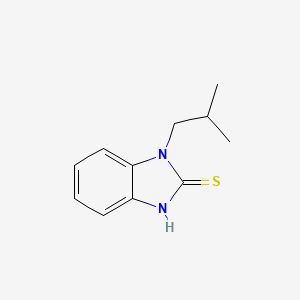

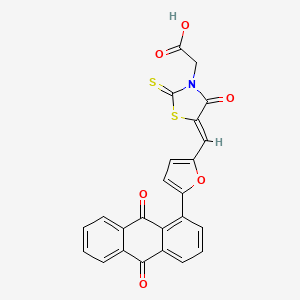

The molecular structure of 1-(2-Fluorophenyl)sulfonylpiperidine consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 243.3.Chemical Reactions Analysis

Piperidines, including 1-(2-Fluorophenyl)sulfonylpiperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Novel Polymer Electrolyte Membrane for Fuel Cells

Research has developed novel poly(aryl ether sulfone) copolymers for high-temperature fuel cell applications, showcasing excellent film-forming properties, mechanical integrity, high thermal stability, and significant proton conductivity. These properties are crucial for polymer electrolyte membrane fuel cell (PEMFC) application, indicating the potential of fluorophenyl sulfone derivatives in advancing fuel cell technologies (Pefkianakis et al., 2005).

Antiandrogenic Activity Resolution

The resolution of a nonsteroidal antiandrogen, incorporating a 4-fluorophenyl sulfonyl moiety, highlights the significance of fluorophenyl sulfones in medicinal chemistry. This study detailed the chromatographic separation and determination of the active enantiomer's absolute configuration, contributing to the understanding of molecular structures in drug development (Tucker & Chesterson, 1988).

Sulfonated Block Copolymers for Fuel-Cell Applications

A series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized, showing high proton conductivity and promising properties for fuel-cell applications. This research underscores the role of sulfone derivatives in enhancing the performance of polymer electrolytes (Bae, Miyatake, & Watanabe, 2009).

Anion Exchange Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized, demonstrating the versatility of fluorophenyl sulfones in polymer chemistry. The method offered precise control over cation functionality, highlighting its potential in developing stable, high-performance polymers (Kim, Labouriau, Guiver, & Kim, 2011).

Antimicrobial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties, including those with fluorophenyl groups, showed significant antibacterial activities against rice bacterial leaf blight. This study illustrates the potential of fluorophenyl sulfone derivatives in agricultural applications, offering a new approach to combat crop diseases (Shi et al., 2015).

Mecanismo De Acción

Mode of Action

It is known that many piperidine derivatives interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Safety and Hazards

The safety data sheet for 1-(2-Fluorophenyl)sulfonylpiperidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Piperidines, including 1-(2-Fluorophenyl)sulfonylpiperidine, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving the synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAIMWXLPOAROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2625693.png)

![1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2625694.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2625700.png)

![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2625706.png)

![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)